6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzoxazine ring fused with a piperazine moiety, which is further substituted with a 4-methylcyclohexyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzoxazine intermediate.
Substitution with 4-Methylcyclohexyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as 1-(4-methylcyclohexyl)piperazine and other substituted piperazines share structural similarities with 6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one.
Benzoxazine Derivatives: Compounds with similar benzoxazine rings, such as 4H-1,4-benzoxazin-3-one derivatives, also exhibit comparable chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15-2-5-17(6-3-15)23-10-8-22(9-11-23)13-16-4-7-19-18(12-16)21-20(24)14-25-19/h4,7,12,15,17H,2-3,5-6,8-11,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCOUJJNGTYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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